molecular formula C20H21N3O2 B2920803 2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide CAS No. 2034359-46-9

2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide

Cat. No. B2920803
CAS RN: 2034359-46-9
M. Wt: 335.407
InChI Key: SMOZIOOWGMTCPT-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is involved in gene regulation and is frequently overexpressed in various cancers, making it a promising target for cancer therapy.

Scientific Research Applications

PET Agents for Imaging in Alzheimer's Disease

The synthesis of carbon-11-labeled isonicotinamides demonstrates potential applications as PET (Positron Emission Tomography) agents for imaging the GSK-3 enzyme in Alzheimer's disease. The compounds, including variations like 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide, were synthesized with high radiochemical yield and purity, showcasing their relevance in neuroimaging and the study of neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Dearomatisation in Heterocyclic Chemistry

Research on isonicotinamides has also focused on the cyclisation of heterocyclic compounds, leading to the synthesis of spirocyclic compounds. This work illustrates the significance of isonicotinamide derivatives in the field of organic chemistry, particularly in the dearomatisation and coupling of nucleophilic and electrophilic heterocycles (Brice & Clayden, 2009).

Co-crystal Formation with Carboxylic Acids

The use of isonicotinamide to form co-crystals with various carboxylic acids highlights its utility in pharmaceutical chemistry. These co-crystals exhibit unique structural characteristics and could potentially modify the physical properties of the constituent molecules, such as solubility and stability, which are critical in drug formulation and development (Lemmerer & Fernandes, 2012).

Cyclooxygenase Inhibition

Research into indole derivatives, including those similar to 2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide, has shown that these compounds can act as potent cyclooxygenase inhibitors. This has implications for the development of anti-inflammatory and analgesic drugs, as these compounds exhibit significant activity in inhibiting the COX enzymes, pivotal in the inflammatory process (Blobaum et al., 2013).

Antimicrobial and Antitubercular Activity

Novel isatinyl thiosemicarbazones derivatives, structurally related to isonicotinamides, have been synthesized and evaluated for their anti-HIV and anti-tubercular activities. This research underscores the potential of isonicotinamide derivatives in the treatment of infectious diseases, particularly in the context of HIV-TB co-infection (Banerjee et al., 2011).

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-8-17-9-15(4-5-18(17)23-13)11-22-20(24)16-6-7-21-19(10-16)25-12-14-2-3-14/h4-10,14,23H,2-3,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZIOOWGMTCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide

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